![molecular formula C27H40O5 B1251219 Cladocoran A](/img/structure/B1251219.png)
Cladocoran A
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Overview
Description
Cladocoran A is a natural product found in Cladocora caespitosa with data available.
Scientific Research Applications
Structural Revision and Synthesis
Cladocorans A and B, extracted from the Mediterranean coral Cladocora cespitosa, have been a subject of research due to their unique sesterterpenoid structures. A significant study by Miyaoka et al. (2003) involved the total synthesis of these compounds, leading to a structural revision. This research confirmed the structures of Cladocoran A and B as compounds 5 and 6, respectively, after comparing the synthesized compounds' physical properties with those of the natural counterparts (Miyaoka, Yamanishi, Kajiwara, & Yamada, 2003).
Novel γ-Hydroxybutenolide Sesterterpenes
Fontana et al. (1998) identified cladocoran A as a novel terpenoid with a γ-hydroxybutenolide end group. This discovery was notable for the unprecedented skeleton of cladocoran, which was elucidated using spectroscopic methods and chemical conversion. The study also assigned the absolute stereochemistry of the secondary alcohol at C-18 using the advanced Mosher's method (Fontana, Ciavatta, & Cimino, 1998).
Interaction with Human Group IIA Phospholipase A2
The interaction of Cladocoran A with human group IIA phospholipase A2 was explored by Monti et al. (2011). This study was significant for revealing the anti-inflammatory properties of Cladocoran A. The research suggested a competitive inhibition mechanism, highlighting the key role of the γ‐hydroxybutenolide ring in chelating the catalytic calcium ion within the enzyme's active site. This understanding could be beneficial for developing new classes of selective inhibitors (Monti, Chini, Margarucci, Riccio, Bifulco, & Casapullo, 2011).
Synthesis of Bioactive Sesterterpenolides
Marcos et al. (2003) synthesized bioactive sesterterpenoid gamma-hydroxybutenolides, including 15-epi-ent-Cladocoran A and B. These synthesized sesterterpenolides exhibited the ability to inhibit cellular proliferation of various human leukemia and solid tumor cell lines. This research contributes to the understanding of Cladocoran A's potential in cancer treatment (Marcos, Pedrero, Sexmero, Díez, Basabe, García, Moro, Broughton, Mollinedo, & Urones, 2003).
properties
Product Name |
Cladocoran A |
---|---|
Molecular Formula |
C27H40O5 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate |
InChI |
InChI=1S/C27H40O5/c1-17(2)9-7-13-26(5)14-8-10-22-21(26)12-11-18(3)27(22,6)16-23(31-19(4)28)20-15-24(29)32-25(20)30/h10,15,18,21,23,25,30H,1,7-9,11-14,16H2,2-6H3/t18-,21+,23-,25?,26+,27+/m1/s1 |
InChI Key |
LUZPPGGVQBQOEH-GNAIDZQBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=CCC[C@]2(C)CCCC(=C)C)[C@@]1(C)C[C@H](C3=CC(=O)OC3O)OC(=O)C |
Canonical SMILES |
CC1CCC2C(=CCCC2(C)CCCC(=C)C)C1(C)CC(C3=CC(=O)OC3O)OC(=O)C |
synonyms |
cladocoran A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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